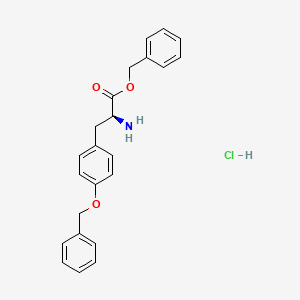

H-Tyr(Bzl)-OBzl.HCl

Descripción general

Descripción

H-Tyr(Bzl)-OBzl.HCl, also known as O-benzyl-L-tyrosine benzyl ester hydrochloride, is a derivative of the amino acid tyrosine. This compound is characterized by the presence of benzyl groups attached to both the hydroxyl group of the tyrosine side chain and the carboxyl group of the amino acid. The hydrochloride salt form enhances its solubility and stability, making it useful in various chemical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr(Bzl)-OBzl.HCl typically involves the protection of the hydroxyl and carboxyl groups of tyrosine with benzyl groups. This can be achieved through esterification and etherification reactions. The general synthetic route includes:

Protection of the Hydroxyl Group: The hydroxyl group of tyrosine is protected by reacting it with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Esterification of the Carboxyl Group: The carboxyl group is esterified by reacting it with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Formation of Hydrochloride Salt: The final product, H-Tyr(Bzl)-OBzl, is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

H-Tyr(Bzl)-OBzl.HCl undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The benzyl groups can be removed through hydrogenation reactions.

Substitution: The benzyl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or ceric ammonium nitrate can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Removal of benzyl groups to yield free tyrosine or partially deprotected intermediates.

Substitution: Formation of new derivatives with different protecting groups or functional groups.

Aplicaciones Científicas De Investigación

H-Tyr(Bzl)-OBzl.HCl has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development and as a model compound for studying the pharmacokinetics and pharmacodynamics of tyrosine derivatives.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of H-Tyr(Bzl)-OBzl.HCl involves its interaction with specific molecular targets and pathways. The benzyl groups provide steric protection, allowing the compound to act as a prodrug or a protected intermediate in synthetic pathways. The compound can be deprotected under specific conditions to release the active tyrosine derivative, which can then participate in various biochemical processes.

Comparación Con Compuestos Similares

Similar Compounds

O-benzyl-L-tyrosine methyl ester hydrochloride (H-Tyr(Bzl)-OMe.HCl): Similar structure but with a methyl ester group instead of a benzyl ester.

O-benzyl-L-tyrosine (H-Tyr(Bzl)-OH): Lacks the benzyl ester group, making it less hydrophobic.

L-tyrosine benzyl ester hydrochloride (H-Tyr-OBzl.HCl): Lacks the benzyl group on the hydroxyl group.

Uniqueness

H-Tyr(Bzl)-OBzl.HCl is unique due to the presence of benzyl groups on both the hydroxyl and carboxyl groups, providing enhanced stability and solubility. This dual protection makes it particularly useful in synthetic chemistry and as a prodrug in pharmaceutical research.

Actividad Biológica

H-Tyr(Bzl)-OBzl.HCl, a compound with the CAS number 52142-01-5, is a derivative of tyrosine that has garnered attention in biochemical research due to its potential biological activities. This article explores the synthesis, properties, and biological implications of this compound, drawing from various studies and data sources.

This compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₁₉ClN₂O₃

- Molecular Weight : 397.89 g/mol

- Solubility : The compound demonstrates solubility in organic solvents such as toluene and DMF (dimethylformamide), which is critical for its applications in peptide synthesis and drug formulation .

Synthesis

The synthesis of this compound typically involves the benzylation of tyrosine derivatives. A common synthetic route includes:

- Starting Materials : Boc-Tyr(Bzl)-OH and H-Leu-OBzlTos.

- Reagents : HOBt (1-hydroxybenzotriazole) and DMF as solvents.

- Reaction Conditions : The reaction is conducted at low temperatures (-8 °C) to control the formation of by-products .

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in biological systems. Notably, it has been studied for its agonistic effects on opioid receptors, particularly δ and μ receptors, which are critical in pain modulation and analgesia.

- Opioid Receptor Agonism : Research indicates that compounds similar to this compound can act as selective agonists for δ-opioid receptors while also displaying antagonistic properties towards neurokinin-1 (NK1) receptors . This dual action may enhance analgesic effects while minimizing side effects commonly associated with opioid use.

Case Studies

- Pain Management : In a study assessing the efficacy of bifunctional peptides that include this compound, it was found that these compounds significantly reduced pain responses in animal models when administered in controlled doses . The study highlighted the potential for developing new analgesics that leverage this compound's receptor interactions.

- Neuroprotection : Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. Results suggested that the compound could mitigate neuronal damage through its action on opioid receptors, which are involved in neuroinflammatory processes .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

benzyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3.ClH/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19;/h1-14,22H,15-17,24H2;1H/t22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLKTBYVTWFYGQ-FTBISJDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)OCC3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662685 | |

| Record name | Benzyl O-benzyl-L-tyrosinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52142-01-5 | |

| Record name | Benzyl O-benzyl-L-tyrosinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.